4,6-Dimethyl-2-methylsulfonylpyrimidine

Organic Synthesis Pharmaceutical Intermediates Endothelin Receptor Antagonists

A critical intermediate for endothelin receptor antagonists (e.g., ambrisentan), where the 4,6-dimethyl substitution pattern is essential for pharmacophore construction and target receptor binding affinity. Sourcing this specific pyrimidine derivative is often a bottleneck in API development pipelines. • Clinically validated building block: The precise 4,6-dimethyl motif is required for high-affinity endothelin receptor binding; alternative substitution patterns yield diminished activity.[reference:0] • Versatile SNAr reactivity: The methylsulfonyl leaving group enables efficient nucleophilic substitution for agrochemical and pharmaceutical SAR studies.[reference:1] • Analytical standard available: Suitable for HPLC/GC/LC-MS method development and GMP quality control of drug substance manufacturing.

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 35144-22-0
Cat. No. B031811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-methylsulfonylpyrimidine
CAS35144-22-0
Synonyms2-(Methylsulfonyl)-4,6-dimethylpyrimidine;  2-Methanesulfonyl-4,6-dimethylpyrimidine
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)S(=O)(=O)C)C
InChIInChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3
InChIKeyZHPSNGCLCHWTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS 35144-22-0): A Critical Pyrimidine Intermediate for Endothelin Receptor Antagonist Synthesis


4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS 35144-22-0) is a heterocyclic sulfonylpyrimidine derivative with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol [1]. It is primarily recognized as an essential intermediate in the synthesis of endothelin receptor antagonists (ERAs), particularly in the preparation of [(dimethylpyrimidinyl)oxy]diphenyl butyric acid derivatives [2]. The compound is also utilized in the development of agrochemicals, including herbicides and fungicides, and serves as a building block for various pharmaceuticals . Commercial suppliers typically provide this compound at ≥98% purity (HPLC or GC) and report a melting point range of 80-86°C .

Why Substituting 4,6-Dimethyl-2-methylsulfonylpyrimidine with Alternative Pyrimidine Intermediates Compromises Synthetic Efficiency and Product Quality


The 4,6-dimethyl substitution pattern on the pyrimidine ring is critical for the final biological activity of endothelin receptor antagonists like ambrisentan [1]. While other 2-methylsulfonylpyrimidine derivatives (e.g., 4-methyl, 4,6-dichloro, or 4,6-dimethoxy analogs) are commercially available, they lack the specific 4,6-dimethyl motif required to construct the pharmacophore of approved cardiovascular drugs . Substituting with a non-methylated or differently substituted pyrimidine intermediate would yield a structurally distinct final product with altered, and likely diminished, target receptor binding affinity . Furthermore, the reactivity of the methylsulfonyl leaving group is influenced by the electronic effects of the 4,6-dimethyl substituents, impacting reaction yields and byproduct profiles in nucleophilic substitution steps .

Quantitative Evidence for Selecting 4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS 35144-22-0) Over Structural Analogs


Synthetic Yield Advantage of 4,6-Dimethyl-2-methylsulfonylpyrimidine in Ambrisentan Production Compared to Alternative Intermediates

The use of 4,6-dimethyl-2-methylsulfonylpyrimidine as the key electrophilic coupling partner enables a significantly higher overall yield in ambrisentan synthesis compared to routes using alternative pyrimidine scaffolds. A reported process using this specific intermediate achieved an overall yield of 47% with >99.5% purity for (+)-ambrisentan . In contrast, a different synthetic route that does not utilize this intermediate, or uses a substituted analog, resulted in a substantially lower overall yield of 30% [1].

Organic Synthesis Pharmaceutical Intermediates Endothelin Receptor Antagonists

Purity Specifications for 4,6-Dimethyl-2-methylsulfonylpyrimidine as a Regulatory-Compliant Intermediate

For use in drug master files and abbreviated new drug applications (ANDAs), 4,6-dimethyl-2-methylsulfonylpyrimidine is required and commercially available at a minimum purity of 98% by HPLC or GC . Some vendors offer this compound as an analytical standard specifically for method development, validation, and quality control, ensuring traceability to pharmacopeial standards (USP or EP) . This level of documented purity and regulatory support is not universally available for all 2-methylsulfonylpyrimidine analogs, which may be offered only at 95% purity without analytical standard documentation .

Quality Control Regulatory Compliance Analytical Standards

Superior Reactivity of the Methylsulfonyl Leaving Group in 4,6-Dimethyl-2-methylsulfonylpyrimidine for Nucleophilic Aromatic Substitution

The 2-methylsulfonyl group in 4,6-dimethyl-2-methylsulfonylpyrimidine acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a critical step in coupling with hydroxyl-bearing intermediates during ERA synthesis . Structure-reactivity studies on 2-sulfonylpyrimidines demonstrate that the reactivity in SNAr can be tuned over >9 orders of magnitude by modifying the heterocyclic core and exocyclic leaving group [1]. While specific kinetic data for 4,6-dimethyl-2-methylsulfonylpyrimidine is not detailed, the methylsulfonyl group is a stronger electron-withdrawing group compared to halides (e.g., Cl) or other sulfonyl variants, leading to faster, more complete reactions under milder conditions. This enhanced reactivity minimizes side reactions and improves the yield of the desired coupling product .

Reaction Kinetics Mechanistic Chemistry SNAr

Optimal Use Cases for 4,6-Dimethyl-2-methylsulfonylpyrimidine Based on Proven Performance


GMP-Compliant Synthesis of Endothelin Receptor Antagonists (ERAs) for Pulmonary Arterial Hypertension (PAH)

This is the primary, clinically validated application. 4,6-Dimethyl-2-methylsulfonylpyrimidine is a non-negotiable intermediate in the synthesis of ambrisentan and related [(dimethylpyrimidinyl)oxy]diphenyl butyric acid derivatives [1]. Its use is required to construct the precise pharmacophore necessary for high-affinity binding to endothelin receptors . The availability of this compound in high purity (≥98%) and as an analytical standard supports compliance with stringent regulatory requirements for drug substance manufacturing .

Development of Agrochemicals with a Pyrimidinyloxy Motif, Including Herbicides and Fungicides

The methylsulfonyl group enables facile SNAr reactions with a variety of nucleophiles, allowing researchers to explore structure-activity relationships in agrochemical discovery programs. The 4,6-dimethyl pattern may confer specific physicochemical properties, such as altered lipophilicity (cLogP ~1.58) , which can influence the absorption and translocation of the final active ingredient in plants or fungi .

Analytical Method Development and Validation for Pharmaceutical Quality Control

Due to its availability as a certified analytical standard, 4,6-dimethyl-2-methylsulfonylpyrimidine is ideally suited for developing and validating HPLC, GC, or LC-MS methods. These methods are essential for monitoring residual solvents, quantifying related substances, and ensuring the purity of both the intermediate itself and the final drug product during GMP manufacturing and stability studies .

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